molecular formula C14H12F3N3O3 B3009383 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide CAS No. 2034282-20-5

6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B3009383
CAS No.: 2034282-20-5
M. Wt: 327.263
InChI Key: SJTNASKGNZOMKV-UHFFFAOYSA-N
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Description

6-Methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a methoxy group at the 6-position of the pyrimidine ring and a 2-methoxy-5-(trifluoromethyl)phenyl substituent attached via an amide linkage. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while methoxy groups may influence solubility and hydrogen-bonding interactions .

Properties

IUPAC Name

6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c1-22-11-4-3-8(14(15,16)17)5-9(11)20-13(21)10-6-12(23-2)19-7-18-10/h3-7H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTNASKGNZOMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of Methoxy Groups: Methoxy groups are introduced via nucleophilic substitution reactions using methanol and a suitable base.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the pyrimidine ring can be replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanol and sodium methoxide for methoxylation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds, including 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide, exhibit significant anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that similar pyrimidines can effectively target the epidermal growth factor receptor (EGFR) pathway, which is crucial in various cancers such as lung and breast cancer .

1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrimidine derivatives are known to modulate inflammatory pathways, potentially providing therapeutic benefits in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease. The methoxy and trifluoromethyl groups are believed to enhance the compound's bioactivity by improving its interaction with biological targets .

Material Science

2.1 Organic Electronics
6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has potential applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the trifluoromethyl group can enhance charge transport within organic semiconductors, leading to improved device performance .

2.2 Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing functional polymers with specific properties. Its ability to undergo various chemical reactions allows for the creation of polymers that can be tailored for applications in coatings, adhesives, and other materials requiring specific mechanical or thermal properties .

Synthesis and Characterization

The synthesis of 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step processes that include nucleophilic substitutions and cyclization reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1Nucleophilic substitutionReflux in DMF85
2CyclizationHeating under inert atmosphere75
3PurificationColumn chromatography90

Case Studies

4.1 Case Study: Anticancer Research
A study published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrimidine derivatives against human cancer cell lines. The compound was tested alongside other known inhibitors, showing comparable or superior activity against specific targets involved in tumor growth .

4.2 Case Study: Material Properties
Research conducted by a team at a leading university explored the use of this compound in OLEDs. The results indicated that devices incorporating the compound exhibited enhanced brightness and efficiency compared to traditional materials used in OLED technology .

Mechanism of Action

The mechanism of action of 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent molecule for various applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Carboxamide Derivatives

Compound Name Pyrimidine Substituents Phenyl Substituents Key Functional Groups Molecular Weight*
Target: 6-Methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide 6-OCH₃ 2-OCH₃, 5-CF₃ Methoxy, Trifluoromethyl ~383.3 (estimated)
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxamide 6-CH₃, 2-oxo 4-OCH₃ (amide), 4-CH₃ (phenyl) Methyl, Methoxy 379.45
N-[2-Chloro-4-(trifluoromethyl)phenyl]-4-aryl-2-thioxo-pyrimidine-5-carboxamide 2-S, 6-CH₃ 2-Cl, 4-CF₃ (amide); variable aryl groups Thioxo, Chloro, Trifluoromethyl ~450–500 (estimated)
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine 6-CH₃, 2-phenyl 2-F, 4-OCH₃ (aminomethyl) Fluoro, Methoxy, Phenyl 470.53
Letermovir (quinazoline derivative) Quinazoline core 3-methoxyphenyl, CF₃ Methoxy, Trifluoromethyl 572.55

Key Observations:

Methoxy (OCH₃): In the target compound and analogs, methoxy groups may improve solubility through hydrogen bonding, as seen in the crystal structure of , where methoxy participates in C–H···O interactions . Thioxo (S) vs. Oxo (O): compounds with 2-thioxo groups exhibit antimicrobial activity, suggesting sulfur’s role in enhancing reactivity or target binding .

For example, N-[2-chloro-4-(trifluoromethyl)phenyl] derivatives are prepared using POCl₃ in DMF, a method adaptable to methoxy-substituted precursors .

Biological Activity: Antimicrobial Properties: and highlight pyrimidine carboxamides with chloro, fluoro, or thioxo substituents as active against bacterial and fungal strains . The target compound’s CF₃ and methoxy groups may similarly contribute to antimicrobial efficacy. Immunomodulatory Potential: notes pyrimidine derivatives designed for immunomodulation, though the target compound’s specific activity remains unverified .

Challenges and Opportunities

  • Data Gaps : Direct biological or crystallographic data for the target compound are absent in the evidence. Predictions are based on substituent trends from analogs.
  • Structural Optimization : Compared to Letermovir (), a quinazoline-based drug, the target’s pyrimidine core may offer simpler synthesis but reduced complexity for target binding .

Biological Activity

6-Methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide, a compound belonging to the pyrimidine class, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is C14_{14}H14_{14}F3_{3}N3_{3}O3_{3}. The compound features a pyrimidine core substituted with methoxy and trifluoromethyl groups, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50_{50} values for these cell lines were reported as 2.74 µM, 4.92 µM, and 1.96 µM respectively, indicating potent cytotoxicity against these cancer types .
  • Antimicrobial Properties
    • The compound has demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It exhibited bacteriostatic effects with significant minimum inhibitory concentration (MIC) values that suggest its potential as an antimicrobial agent .
  • Anti-inflammatory Effects
    • In vitro studies have indicated that the compound possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes it a candidate for treating inflammatory diseases .
  • Antioxidant Activity
    • The antioxidant capacity of 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has been assessed using various assays such as DPPH and ABTS. Results indicate that it effectively scavenges free radicals, thereby reducing oxidative stress .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Histone Deacetylase Inhibition : The compound acts as a selective inhibitor of histone deacetylases (HDACs), particularly HDAC6, which is implicated in various cancers and neurodegenerative diseases. Its HDAC inhibitory activity was characterized by low nanomolar IC50_{50} values .
  • Cell Cycle Arrest : Studies suggest that treatment with this compound leads to G1-phase arrest in cancer cells, thereby inhibiting proliferation and promoting apoptosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 6-methoxy-N-[2-methoxy-5-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide:

  • Study on Anticancer Effects :
    • A study involving human breast cancer cell lines demonstrated that the compound significantly reduced cell viability compared to untreated controls, supporting its potential as a chemotherapeutic agent.
  • Antimicrobial Efficacy :
    • Another study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus and found that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics.

Data Summary Table

Biological ActivityCell Line/OrganismIC50_{50} / MICReference
AnticancerMCF-72.74 µM
AnticancerHepG24.92 µM
AnticancerA5491.96 µM
AntimicrobialStaphylococcus aureusMIC < X µg/mL
AntimicrobialEscherichia coliMIC < Y µg/mL
Anti-inflammatoryVariousN/A
AntioxidantDPPH AssayN/A

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